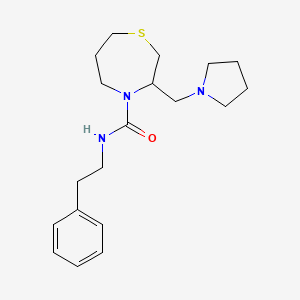

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3OS/c23-19(20-10-9-17-7-2-1-3-8-17)22-13-6-14-24-16-18(22)15-21-11-4-5-12-21/h1-3,7-8,18H,4-6,9-16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKPXGMOWUCBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CSCCCN2C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable dithiol and a diamine under acidic conditions.

Introduction of the Pyrrolidine Moiety: This step often involves the alkylation of the thiazepane ring with a pyrrolidine derivative, using reagents such as alkyl halides or sulfonates.

Attachment of the Phenethyl Group: The final step usually involves the coupling of the phenethyl group to the thiazepane ring, which can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenethyl group can be modified through electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological activity.

Uniqueness

N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-phenethyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically required, leveraging methods such as the Ugi reaction for assembling heterocyclic cores. For example, analogous compounds (e.g., N-(3,4-dichlorophenyl)-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide) are synthesized via sequential condensation, cyclization, and functionalization steps .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is advised to achieve >95% purity. Monitor intermediates using thin-layer chromatography (TLC) .

Q. How should structural characterization be performed for this compound?

- Techniques :

- NMR : Use - and -NMR to confirm the thiazepane ring, pyrrolidinylmethyl, and phenethyl substituents. For example, analogous thiazepane carboxamides show distinct shifts for sulfur- and nitrogen-containing moieties .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positioning .

Q. What are the stability considerations under standard laboratory conditions?

- Storage : Store at -20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. The pyrrolidinylmethyl group may render sensitivity to strong oxidizers (e.g., KMnO) .

- Handling : Avoid prolonged exposure to light or humidity. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Targets : Prioritize receptor-binding assays (e.g., GPCRs, ion channels) due to structural similarity to opioid receptor agonists .

- Methods :

- Radioligand displacement assays for affinity quantification.

- Functional assays (e.g., cAMP modulation) to assess signaling effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Approach : Systematically modify substituents:

- Phenethyl group : Replace with substituted benzyl or heteroaromatic groups.

- Pyrrolidinylmethyl : Test morpholinomethyl or piperidinylmethyl analogs .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

- Molecular Docking : Use crystal structures of target receptors (e.g., κ-opioid receptor PDB: 6VI4) to model interactions. Focus on the thiazepane ring’s conformational flexibility .

- ADME Prediction : Tools like SwissADME to assess logP, blood-brain barrier permeability, and CYP450 metabolism .

Q. How can contradictions in biological activity data be resolved?

- Case Example : If in vitro potency conflicts with in vivo efficacy:

Validate assay conditions (e.g., buffer pH, cofactors).

Perform orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular responses).

Analyze metabolite profiles (LC-MS) to identify inactivation pathways .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Protocol :

- Administration : Intravenous (IV) and oral (PO) dosing in rodent models.

- Sampling : Serial blood draws over 24 hours for plasma concentration-time curves.

- Analysis : LC-MS/MS to quantify parent compound and major metabolites .

- Key Parameters : Calculate bioavailability (F%), half-life (t), and volume of distribution (Vd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.